molecular formula C15H19N5O2 B5598964 (3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol

Cat. No.: B5598964
M. Wt: 301.34 g/mol
InChI Key: FRCFMJCWIBACPM-BMIGLBTASA-N
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Description

(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.15387487 g/mol and the complexity rating of the compound is 457. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Research has demonstrated innovative approaches to synthesizing and characterizing compounds with structural similarities to "(3R*,4R*)-3-cyclobutyl-4-methyl-1-(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)pyrrolidin-3-ol." For instance, the study on the synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands highlights the impact of the ancillary ligand in color tuning of these complexes. This research opens avenues for the use of similar compounds in the development of materials with specific photophysical properties (Stagni et al., 2008).

Biological Activities

The synthesis and evaluation of novel spiro-pyrido-pyrrolizines and pyrrolidines for antimycobacterial activity represent another realm of application. These compounds show significant in vitro activity against Mycobacterium tuberculosis, indicating potential for therapeutic applications (Ranjith Kumar et al., 2009).

Chemical Reactivity and Stability

The study on the synthesis, effect of substituents on the regiochemistry, and equilibrium studies of tetrazolo[1,5-a]pyrimidines/2-azidopyrimidines sheds light on the chemical reactivity and stability of compounds with tetrazolo[1,5-a]pyridinyl groups. This research contributes to a deeper understanding of the chemical behavior of such compounds, which is crucial for their application in chemical synthesis (Scapin et al., 2017).

Photophysical and Electrochemical Studies

In another example, the exploration of cyclometalated diruthenium complexes bridged by pyridyl-pyrene units, with various terminal ligands, provides insight into their photophysical and electrochemical properties. Such studies are foundational for the development of new materials for electronic and photonic applications (Yao et al., 2015).

Environmental Sensing

The development of environmentally responsive pseudorotaxanes for sensing applications highlights the versatility of tetrazolyl and pyridyl motifs in constructing complex structures that respond to environmental stimuli. This research opens up possibilities for the use of similar compounds in environmental monitoring and sensing technologies (Gong et al., 2011).

Properties

IUPAC Name

[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]-(tetrazolo[1,5-a]pyridin-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-10-8-19(9-15(10,22)12-3-2-4-12)14(21)11-5-6-20-13(7-11)16-17-18-20/h5-7,10,12,22H,2-4,8-9H2,1H3/t10-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCFMJCWIBACPM-BMIGLBTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=CC4=NN=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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